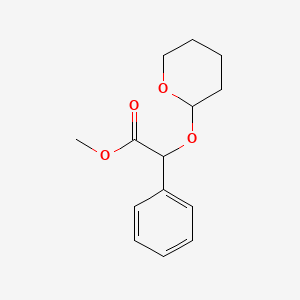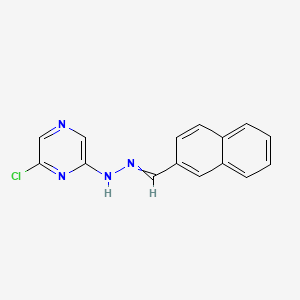![molecular formula C11H7ClF2N4 B10798079 6-chloro-N-[(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798079.png)
6-chloro-N-[(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-310 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to various chemical reactions to form the desired compound .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
OSM-S-310 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-310 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of OSM-S-310 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its effects on various biological pathways and targets.
Medicine: OSM-S-310 is being explored as a potential antimalarial agent, with studies focusing on its efficacy and safety in treating malaria.
Mechanism of Action
The mechanism of action of OSM-S-310 involves its interaction with specific molecular targets in the malaria parasite. The compound inhibits the activity of certain enzymes, disrupting essential biological processes within the parasite. This leads to the death of the parasite and the resolution of the infection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-310 include other members of the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294. These compounds share a similar core structure but differ in their functional groups and overall chemical properties .
Uniqueness
OSM-S-310 is unique due to its specific combination of functional groups, which confer distinct biological activity and chemical reactivity. Compared to other similar compounds, OSM-S-310 has shown promising results in preclinical studies, making it a valuable candidate for further development as an antimalarial agent .
Properties
Molecular Formula |
C11H7ClF2N4 |
|---|---|
Molecular Weight |
268.65 g/mol |
IUPAC Name |
6-chloro-N-[(3,5-difluorophenyl)methylideneamino]pyrazin-2-amine |
InChI |
InChI=1S/C11H7ClF2N4/c12-10-5-15-6-11(17-10)18-16-4-7-1-8(13)3-9(14)2-7/h1-6H,(H,17,18) |
InChI Key |
ATLJHIAAGRJQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=NNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798009.png)
![5-Chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798025.png)
![5-Chloro-3-naphthalen-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798030.png)
![3-(1,3-Benzodioxol-5-yl)-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798039.png)
![Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B10798045.png)
![Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate](/img/structure/B10798059.png)
![5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798063.png)
![6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798070.png)


![tert-butyl 3-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]piperidine-1-carboxylate](/img/structure/B10798082.png)
![6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine](/img/structure/B10798085.png)
![6-chloro-N-[(Z)-propylideneamino]pyrazin-2-amine](/img/structure/B10798088.png)
